2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-20-18(26-23-12)10-13-6-2-3-7-14(13)21-17(24)11-27-19-22-15-8-4-5-9-16(15)25-19/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJGYIAHWHLBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically begins with the preparation of benzo[d]oxazole derivatives. These derivatives are then reacted with thioacetic acid in the presence of a base, usually under reflux conditions. The reaction proceeds via nucleophilic substitution, leading to the formation of the thioester intermediate. Subsequent acylation with 3-methyl-1,2,4-oxadiazole results in the desired product.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using a continuous flow reactor. This method enhances reaction efficiency and product yield, while minimizing by-products and waste. Optimization of parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing output.
Chemical Reactions Analysis
Types of Reactions: 2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide undergoes various chemical reactions including oxidation, reduction, and substitution. It is particularly susceptible to nucleophilic attack due to the presence of electrophilic centers.
Common Reagents and Conditions: Common reagents include sodium hydride (for deprotonation), hydrogen peroxide (for oxidation), and lithium aluminum hydride (for reduction). Typical reaction conditions involve controlled temperatures ranging from -78°C to 150°C and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: Major products include oxidized analogues, reduced forms, and substituted derivatives, depending on the reaction pathway chosen. For instance, oxidation yields sulfone analogues, whereas reduction leads to the formation of thioethers.
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of benzoxazole derivatives, including the compound . Research indicates that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. In vitro studies demonstrated that derivatives exhibited IC50 values ranging from 5.80 to 40.80 µM for AChE and 7.20 to 42.60 µM for BuChE, suggesting significant potential as therapeutic agents for cognitive disorders .
Luminescent Materials
The compound has been investigated for its luminescent properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of benzoxazole and oxadiazole moieties contributes to its photophysical characteristics, which are essential for developing efficient luminescent materials.
Case Study 1: Alzheimer’s Disease Research
A comprehensive study evaluated the efficacy of various benzoxazole derivatives, including the compound under discussion, in reducing neurotoxicity associated with Alzheimer's disease models. The results indicated that specific analogues were not only effective in inhibiting AChE but also demonstrated enhanced safety profiles compared to traditional drugs like Donepezil . The study employed both in vitro and in vivo methodologies, confirming the neuroprotective capabilities through cellular assays and animal models.
Case Study 2: Synthesis and Characterization
Another significant study focused on the synthesis of this compound through a multi-step reaction process involving the formation of benzoxazole and oxadiazole rings. The synthetic route was optimized to improve yield and purity, demonstrating the feasibility of producing this compound for further research applications . Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure and purity of synthesized compounds.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. Its unique structure allows it to bind to particular protein targets, modulating their function. For example, in medicinal applications, it may inhibit enzymes by blocking their active sites. This interaction disrupts the normal biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]oxazole Derivatives with Thiadiazole Substituents
describes derivatives such as 2-(benzo[d]oxazol-2-ylthio)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide (5l) and analogs. Key comparisons include:
- Structural Differences : Replacement of the 1,2,4-oxadiazole ring in the target compound with a 1,3,4-thiadiazole ring.
- Physical Properties : Melting points for thiadiazole derivatives (207–271°C) are comparable to typical benzo[d]oxazole-based solids. Yields (56–62%) suggest efficient synthesis .
- Biological Activity : These derivatives exhibit neuroprotective effects, contrasting with the antimicrobial or anti-inflammatory activities of other analogs (e.g., ) .
Table 1: Selected Benzo[d]oxazole-Thiadiazole Derivatives ()
| Compound | Substituent on Thiadiazole | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5l | 4-(Trifluoromethyl)phenyl | 269.5–271 | 61 |
| 5m | o-Tolyl | 217.6–218.7 | 60 |
| 5n | m-Tolyl | 240–241 | 59 |
Benzo[d]oxazole Derivatives with Hydrazine and Nitro Groups
describes 2-(benzo[d]oxazol-2-ylthio)-N-(4-(2-(3-chlorobenzoyl)hydrazine-1-carbonyl)phenyl)acetamide (13a) , which includes a hydrazine-carbonyl linker.
- Structural Differences : The hydrazine group replaces the oxadiazole-methylphenyl moiety in the target compound.
- Spectral Data : IR and NMR spectra confirm carbonyl (1660 cm⁻¹) and aromatic proton signals (δ 7.2–8.1 ppm), aligning with acetamide and benzo[d]oxazole features .
- Mass Spec : Molecular ion peak at m/z 480.42 (M⁺) confirms stability under MS conditions .
Benzo[d]oxazole-Triazole Hybrids ()
Compounds like 2-(5-((benzo[d]oxazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-nitrophenyl)acetamide feature triazole rings instead of oxadiazole.
- Physical Properties : Higher yields (76–81%) and lower melting points (152–167°C) suggest easier synthesis but reduced thermal stability compared to thiadiazole derivatives .
- Biological Activity : Antimicrobial and anticancer activities dominate here, unlike the neuroprotective focus in .
Table 2: Antimicrobial Benzo[d]oxazole-Triazole Derivatives ()
| Compound | Molecular Mass | Rf Value | Activity |
|---|---|---|---|
| 1 | 410.41 | 0.17 | Antimicrobial |
| 2 | 410.41 | 0.18 | Anticancer |
Role of the 1,2,4-Oxadiazole Moiety
The 3-methyl-1,2,4-oxadiazole group in the target compound is critical for metabolic stability, as seen in , where oxadiazole-bearing pyrazoles show enhanced pharmacokinetic profiles . In contrast, cephalosporin derivatives with 1,2,4-oxadiazole () demonstrate selective antibacterial activity, highlighting the scaffold’s versatility .
Key Findings and Implications
- Structural-Activity Relationships : The 1,2,4-oxadiazole group improves metabolic stability, while thiadiazole or triazole substituents shift biological activity toward neuroprotection or antimicrobial effects, respectively .
- Synthetic Efficiency : Thiadiazole derivatives () require moderate yields (56–62%), whereas triazole analogs () achieve higher yields (76–81%), suggesting route-dependent optimization .
- Contradictions : While oxadiazole groups generally enhance stability, their integration into cephalosporins () results in lower yields (32%), underscoring synthetic challenges in complex scaffolds .
Biological Activity
The compound 2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.4 g/mol . The compound features a benzo[d]oxazole moiety linked to a thioether and an oxadiazole ring, contributing to its diverse biological interactions.
Neuroprotective Effects
Recent studies have demonstrated that derivatives of benzo[d]oxazole, including compounds similar to the target molecule, exhibit significant neuroprotective effects. For instance, in vitro studies indicated that certain derivatives could reduce neurotoxicity induced by amyloid-beta (Aβ) peptides in PC12 cells. Specifically, these compounds were shown to:
- Protect against Aβ25-35-induced apoptosis.
- Decrease hyperphosphorylation of tau protein.
- Modulate the expression of critical proteins involved in neuronal survival such as Bcl-2 and Bax through the Akt/GSK-3β/NF-κB signaling pathway .
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) studies revealed that several analogues showed competitive inhibition with IC50 values ranging from 5.80 µM to 40.80 µM for AChE and 7.20 µM to 42.60 µM for BuChE, indicating potential as therapeutic agents .
Study 1: Neuroprotection in PC12 Cells
In a study evaluating the effects on PC12 cells treated with Aβ25-35, compounds structurally related to the target molecule were tested at concentrations of 30 µg/mL . Results showed significant protection against cell death, with reduced levels of pro-apoptotic factors and increased anti-apoptotic factors compared to control groups .
Study 2: Enzyme Inhibition Profile
Another study assessed a series of benzoxazole derivatives for their AChE and BuChE inhibitory activities. The most potent compounds exhibited IC50 values lower than that of the standard drug donepezil, suggesting superior efficacy in enzyme inhibition .
Summary of Findings
| Biological Activity | Measurement | Results |
|---|---|---|
| Neuroprotection | Cell Viability (PC12) | Significant protection against Aβ-induced apoptosis |
| AChE Inhibition | IC50 Values | Ranged from 5.80 µM to 40.80 µM |
| BuChE Inhibition | IC50 Values | Ranged from 7.20 µM to 42.60 µM |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2: Thioether linkage formation between benzo[d]oxazole and acetamide groups using coupling reagents (e.g., DCC or EDC) in solvents like DMF or THF .
- Step 3: Final purification via recrystallization (petroleum ether/ethyl acetate) or column chromatography .
Key Conditions: - Temperature: 60–100°C for cyclization; room temperature for coupling.
- Catalysts: Potassium carbonate or triethylamine for deprotonation .
Basic: Which analytical techniques are critical for confirming purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., distinguishing oxadiazole vs. oxazole rings) .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design:
- Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours.
- Monitor degradation via HPLC and UV-vis spectroscopy .
- Key Findings:
- Oxadiazole rings are stable in acidic conditions but prone to hydrolysis in alkaline media (>pH 10) .
- Thioether bonds may oxidize under prolonged exposure to air; use argon atmosphere for storage .
Advanced: What mechanistic approaches elucidate reaction pathways involving this compound?
Methodological Answer:
- Kinetic Studies: Monitor reaction rates under varying temperatures to calculate activation energy (Arrhenius plots) .
- Isotopic Labeling: Use ¹⁸O or deuterated reagents to trace oxygen/nitrogen incorporation in oxadiazole formation .
- Spectroscopic Monitoring: Real-time FTIR to detect intermediate species (e.g., nitrile oxides during cyclization) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 3-methyl-oxadiazolyl with 3-phenyl) and test bioactivity .
- Biological Assays:
- In vitro: Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) .
- In silico: Molecular docking to predict binding affinity with target proteins (e.g., EGFR for anticancer activity) .
Example SAR Table:
| Analog Substituent | Bioactivity (IC₅₀) | Key Finding |
|---|---|---|
| 3-Methyl-oxadiazole | 12 µM (COX-2) | Optimal steric fit |
| 3-Phenyl-oxadiazole | 28 µM (COX-2) | Reduced activity due to bulk |
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Replicate experiments under standardized conditions (e.g., cell line provenance, assay protocols) .
- Orthogonal Assays: Validate results using complementary methods (e.g., SPR for binding affinity vs. cell viability assays) .
- Meta-Analysis: Compare data across studies to identify confounding variables (e.g., solvent effects in cytotoxicity assays) .
Basic: What in vitro models are suitable for preliminary biological activity screening?
Methodological Answer:
- Cell-Based Assays:
- MTT assay for cytotoxicity (e.g., HeLa or MCF-7 cells) .
- ELISA for cytokine inhibition (e.g., TNF-α in RAW 264.7 macrophages) .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases .
Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?
Methodological Answer:
- Challenges:
- Exothermic reactions during cyclization require controlled cooling .
- Low yields in thioether coupling due to steric hindrance .
- Solutions:
- Use flow chemistry for heat-sensitive steps .
- Optimize stoichiometry (1.2:1 thiol:halide ratio) and solvent polarity (switch to DMSO) .
Advanced: How are degradation products identified and characterized?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV), and oxidative stress (H₂O₂) .
- Analytical Workflow:
- LC-MS/MS to identify degradation by-products .
- 2D NMR (COSY, HSQC) to assign structural changes .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding modes (e.g., with kinase domains) .
- MD Simulations: GROMACS for 100-ns trajectories to assess binding stability .
- QSAR Models: Use descriptors like logP and polar surface area to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
